(R)-2-Amino-2-(2-methoxyphenyl)acetic acid
Overview
Description
®-2-Amino-2-(2-methoxyphenyl)acetic acid is a chiral amino acid derivative with a methoxy group attached to the phenyl ring. This compound is of interest due to its potential applications in pharmaceuticals and organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-methoxyphenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride and sodium acetate.
Hydrolysis: The nitrile group is then hydrolyzed to form the corresponding carboxylic acid.
Amination: The carboxylic acid is then subjected to reductive amination using ammonia and a reducing agent such as sodium cyanoborohydride to form the desired amino acid.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(2-methoxyphenyl)acetic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2-methoxyphenyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: Formation of 2-hydroxyphenylacetic acid.
Reduction: Formation of 2-amino-2-(2-methoxyphenyl)ethanol.
Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.
Scientific Research Applications
®-2-Amino-2-(2-methoxyphenyl)acetic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2-methoxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group and amino acid moiety allow it to bind to active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenylacetic acid: Lacks the amino group, making it less versatile in reactions involving amination.
2-Amino-2-phenylacetic acid: Lacks the methoxy group, affecting its reactivity and binding properties.
2-Hydroxyphenylacetic acid: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical properties.
Uniqueness
®-2-Amino-2-(2-methoxyphenyl)acetic acid is unique due to the presence of both the methoxy group and the amino acid moiety. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industry.
Properties
IUPAC Name |
(2R)-2-amino-2-(2-methoxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSACLYOIBPCJU-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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